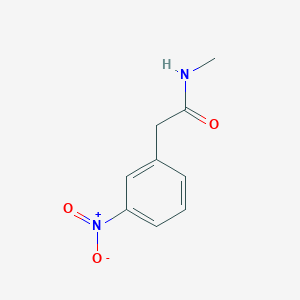

N-methyl-2-(3-nitrophenyl)acetamide

Description

N-methyl-2-(3-nitrophenyl)acetamide is a substituted acetamide featuring a nitro group at the meta position of the phenyl ring and a methyl group attached to the nitrogen atom. The nitro group imparts strong electron-withdrawing characteristics, influencing the compound’s reactivity, solubility, and intermolecular interactions. The methyl group on the nitrogen enhances lipophilicity and may alter steric effects compared to non-methylated analogs .

Properties

IUPAC Name |

N-methyl-2-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10-9(12)6-7-3-2-4-8(5-7)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZUATNZXGQECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitrobenzoyl chloride with N-methylacetamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of N-methyl-2-(3-nitrophenyl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

Reduction: N-methyl-2-(3-aminophenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-nitrobenzoic acid and N-methylamine.

Scientific Research Applications

N-methyl-2-(3-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with target molecules, influencing their stability and activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of N-methyl-2-(3-nitrophenyl)acetamide and Analogs

Key Observations :

- Electron-withdrawing effects : The nitro group in all analogs reduces electron density on the phenyl ring, increasing electrophilicity. The trichloro (CCl₃) group in 3NPTCA further amplifies this effect compared to the methyl group in the target compound .

Crystallographic and Physicochemical Properties

Table 2: Solid-State Properties of Selected Acetamides

Key Observations :

- Hydrogen bonding: Non-methylated analogs (e.g., N-(3-nitrophenyl)acetamide) exhibit stronger N–H⋯O interactions, whereas methylated or sulfonylated derivatives rely on weaker C–H⋯O bonds .

- Melting points : Trichloro-substituted 3NPTCA has a higher melting point (158–160°C) due to Cl⋯Cl and C–H⋯O interactions, while methylated analogs likely have lower melting points due to reduced polarity .

Biological Activity

N-methyl-2-(3-nitrophenyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-methyl-2-(3-nitrophenyl)acetamide is characterized by the presence of a nitro group attached to a phenyl ring, which significantly influences its biological activity. The molecular formula is , with a molecular weight of approximately 182.19 g/mol. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.

The mechanism of action for N-methyl-2-(3-nitrophenyl)acetamide involves several pathways:

- Enzyme Interaction : The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, altering enzyme activity.

- Hydrogen Bonding : The amide moiety can form hydrogen bonds with target molecules, influencing their stability and activity.

- Redox Reactions : The nitro group participates in redox reactions, which can modulate various biochemical pathways.

Biological Activities

Research indicates that N-methyl-2-(3-nitrophenyl)acetamide exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. Its effectiveness against various microbial strains has been noted, although specific MIC (Minimum Inhibitory Concentration) values are yet to be extensively documented in literature.

Anti-inflammatory Properties

The compound is also being evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of inflammatory mediators, although detailed mechanisms remain to be elucidated.

Anticancer Potential

Recent research has explored the anticancer potential of N-methyl-2-(3-nitrophenyl)acetamide. In vitro studies have indicated that it may induce apoptosis in cancer cell lines. For instance, compounds similar to N-methyl-2-(3-nitrophenyl)acetamide were shown to have IC50 values ranging from 25 to 50 μM in various cancer cell lines, suggesting significant cytotoxicity .

Case Studies and Research Findings

- Anticancer Activity Study : In a study involving MCF-7 breast cancer cells, N-methyl-2-(3-nitrophenyl)acetamide showed promising results in inducing apoptosis and inhibiting cell proliferation. Flow cytometry analysis indicated an increase in the G2/M phase arrest, leading to enhanced apoptosis rates .

- Antimicrobial Evaluation : A comparative study on the antimicrobial efficacy of various nitro-substituted acetamides highlighted that N-methyl-2-(3-nitrophenyl)acetamide exhibited moderate activity against Gram-positive bacteria with MIC values around 32 μg/mL.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against bacteria | |

| Anti-inflammatory | Inhibition of inflammatory mediators | |

| Anticancer | Induces apoptosis in MCF-7 cells |

Table 2: IC50 Values for Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-methyl-2-(3-nitrophenyl)acetamide | MCF-7 | 25 - 50 |

| Similar Compounds | Various | 10 - 33 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.